molecular formula C13H18F3N3 B8321799 1-(2-amino-4-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine

1-(2-amino-4-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B8321799
M. Wt: 273.30 g/mol
InChI Key: WBDBBVWLLPEZEM-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

To a solution of (R)-N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)pyrrolidin-3-amine (1.75 g, 5.77 mmol) in MeOH (60 mL) was added 10% Pd/C (0.30 g, 0.29 mmol). H2 gas was bubbled through the solution for 5 minutes, and the reaction was stirred at RT under an atmosphere of H2 gas. The reaction was monitored by LCMS for disappearance of starting material and formation of product. The mixture was filtered through celite with MeOH, and concentrated to afford the product as an orange/red oil.
Name
(R)-N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)pyrrolidin-3-amine
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[C@@H:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=2[N+:18]([O-])=O)[CH2:4]1>CO.[Pd]>[NH2:18][C:9]1[CH:10]=[C:11]([C:14]([F:15])([F:16])[F:17])[CH:12]=[CH:13][C:8]=1[N:5]1[CH2:6][CH2:7][CH:3]([N:2]([CH3:21])[CH3:1])[CH2:4]1

Inputs

Step One
Name
(R)-N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)pyrrolidin-3-amine
Quantity
1.75 g
Type
reactant
Smiles
CN([C@H]1CN(CC1)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT under an atmosphere of H2 gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
H2 gas was bubbled through the solution for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)N1CC(CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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